molecular formula C9H11NS B6205948 5,6,7,8-tetrahydroquinoline-2-thiol CAS No. 73866-60-1

5,6,7,8-tetrahydroquinoline-2-thiol

Cat. No.: B6205948
CAS No.: 73866-60-1
M. Wt: 165.3
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Description

5,6,7,8-Tetrahydroquinoline-2-thiol is a chemical compound for research use. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to be present in a wide variety of natural alkaloids and synthetic analogues with significant biological activities . Researchers are exploring tetrahydroquinoline derivatives for various applications, including as potential antiproliferative agents and as chiral ligands in asymmetric catalysis . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming product identity and/or purity to ensure suitability for their specific research applications.

Properties

CAS No.

73866-60-1

Molecular Formula

C9H11NS

Molecular Weight

165.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of 2-mercaptoquinoline represents a direct route to 5,6,7,8-tetrahydroquinoline-2-thiol. Under hydrogen pressure (8–12 atm) and using a palladium-carbon (Pd/C) catalyst modified with transition metal salts (e.g., CuCl₂ or FeCl₃), the quinoline ring undergoes selective saturation. The thiol group necessitates protective measures, such as acetylation with acetic anhydride, to prevent catalyst poisoning or oxidative side reactions. Post-hydrogenation, deprotection via alkaline hydrolysis (e.g., NaOH/EtOH) yields the target compound.

Key Parameters :

  • Temperature : 60–70°C for hydrogenation, 25°C for deprotection.

  • Catalyst Load : 5% Pd/C at 80–120 g/mol substrate.

  • Yield : 70–85% after optimization.

Challenges and Mitigation Strategies

  • Catalyst Deactivation : Thiol groups adsorb strongly onto Pd surfaces, reducing catalytic activity. Pre-treatment of Pd/C with bicarbonate solutions (e.g., NaHCO₃) enhances selectivity by modulating surface acidity.

  • Isomerization Control : Over-hydrogenation to decahydroquinoline derivatives is minimized by limiting reaction time to 2–4 hours and maintaining H₂ pressure below 12 atm.

Post-Hydrogenation Thiolation of 5,6,7,8-Tetrahydroquinoline

Sulfur Incorporation via Nucleophilic Substitution

This two-step approach first synthesizes 5,6,7,8-tetrahydroquinoline via hydrogenation of quinoline, followed by thiolation at the 2-position. Using lithium diisopropylamide (LDA) to deprotonate the aromatic ring, subsequent treatment with elemental sulfur or thiourea introduces the thiol group.

Reaction Optimization :

  • Base : LDA in THF at −78°C ensures regioselective deprotonation.

  • Electrophile : S₈ or Thiourea (2.0 equiv.) at 0°C to room temperature.

  • Yield : 50–65%, limited by competing side reactions at elevated temperatures.

Radical Thiol-Ene Coupling

An alternative method employs UV-initiated radical reactions between 5,6,7,8-tetrahydroquinoline and thiols (e.g., thiophenol). Using azobisisobutyronitrile (AIBN) as an initiator, the reaction proceeds at 80°C in toluene, achieving 60–75% yields. Stereochemical outcomes depend on the thiol’s steric bulk, with tert-butylthiol favoring trans-addition products.

Cyclization Strategies for Direct Synthesis

Gewald Reaction Adaptations

Adapting the Gewald reaction, which typically produces 2-aminothiophenes, allows the construction of the tetrahydroquinoline-2-thiol skeleton. Condensation of cyclohexanone with cyanoacetamide and sulfur in morpholine yields a thioamide intermediate, which undergoes cyclization under acidic conditions (H₂SO₄, 100°C).

Data Table : Gewald Reaction Parameters

ParameterOptimal ValueEffect on Yield
SolventMorpholineMaximizes cyclization efficiency
Temperature100°CHigher temps reduce sulfur sublimation
Acid CatalystH₂SO₄ (0.5 M)Concentrations >1 M promote decomposition
Yield55–60%Limited by byproduct formation

Thiocyclization of Amino Alcohols

Reacting 2-aminocyclohexanol with carbon disulfide (CS₂) in the presence of PCl₃ facilitates cyclodehydration to form the tetrahydroquinoline-2-thiol core. This method avoids hydrogenation steps but requires strict anhydrous conditions to prevent hydrolysis of the thiol group.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Adopting continuous flow reactors enhances the scalability of 2-mercaptoquinoline hydrogenation. Using a fixed-bed reactor with Pd/Al₂O₃ catalysts, residence times of 10–15 minutes at 80°C achieve 90% conversion, with in-line quenching stabilizing the thiol product.

Waste Stream Management

Thiol-containing byproducts, such as disulfides, are mitigated via oxidative workup (H₂O₂/CH₃COOH) followed by extraction with polar solvents (e.g., ethyl acetate).

Analytical and Purification Techniques

Chromatographic Resolution

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates this compound from regioisomers. UV detection at 254 nm provides sensitivity for low-concentration samples.

Spectroscopic Characterization

  • ¹H NMR : Thiol proton (δ 1.5–2.0 ppm, broad) and aromatic protons (δ 6.8–7.2 ppm).

  • IR : S-H stretch at 2550 cm⁻¹ confirms thiol presence .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydroquinoline derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydroquinoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiproliferative effects on tumor cells.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-thiol involves its interaction with biological targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs of 5,6,7,8-tetrahydroquinoline-2-thiol include:

Compound Name Substituents Key Features
2-Methyl-5,6,7,8-tetrahydroquinoline -CH₃ at position 2 Lipophilic substituent; antihyperlipidemic activity via HMG-CoA inhibition
5,6,7,8-Tetrahydroquinoline-2-carboxylic acid -COOH at position 2 Polar group; potential for hydrogen bonding and salt formation
8-(4-Chlorobenzylidene)-4-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline Chlorobenzylidene at position 8 Bulky aromatic substituent; structural focus in coordination chemistry
5,6,7,8-Tetrahydroquinoline 1-oxide N-Oxide at position 1 Synthetic intermediate; forms hydrogen-bonded networks in crystal packing
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile -SH, -CF₃, and -CN groups Multifunctional substituents; enhanced reactivity and potential bioactivity
Antihyperlipidemic Activity
  • 8-Substituted 2-Methyl Derivatives : At 25 mg/kg/day, these compounds reduced cholesterol (68–81%), LDL (72–86%), and triglycerides (59–80%) in vivo, comparable to simvastatin. Activity is linked to HMG-CoA reductase inhibition .
  • 2-Methyl-5,6,7,8-tetrahydroquinoline: Demonstrated efficacy in lowering lipid levels, with safety profiles documented in chemical safety data sheets .
Anti-Inflammatory and Antioxidant Activity
  • Tricyclic Tetrahydroquinoline Derivatives: Three of six synthesized compounds showed moderate antioxidant activity in E. coli under oxidative stress, highlighting the impact of fused-ring systems .
  • Lipoxygenase Inhibitors: 5,6,7,8-Tetrahydroquinoline derivatives with phenoxyethyl groups exhibited anti-inflammatory effects, useful in treating asthma and allergies .

Q & A

Q. What are the established synthetic routes for 5,6,7,8-tetrahydroquinoline-2-thiol, and how do reaction conditions influence yield?

The synthesis of tetrahydroquinoline derivatives typically involves hydrogenation of quinoline precursors or functionalization of pre-saturated scaffolds. For example:

  • Quinoline hydrogenation : Catalytic hydrogenation under high-pressure H₂ with transition metal catalysts (e.g., Pd/C or Raney Ni) selectively reduces the pyridine ring .
  • Thiol introduction : Post-hydrogenation, thiol groups can be introduced via nucleophilic substitution or thiol-ene reactions. A related method for 8-acetyl-5,6,7,8-tetrahydroquinoline involves reacting the parent compound with acetonitrile and n-butyllithium in THF, suggesting adaptability for thiol functionalization .
  • Multistep synthesis : Indirect methods may include cyclization of amines with carbonyl compounds, followed by sulfur incorporation .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Key characterization techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, studies on similar tetrahydroquinoline derivatives report dihedral angles (e.g., 21.52°–81.57° between aromatic rings) and hydrogen-bonding networks stabilizing crystal lattices .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon hybridization states.
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Coordination chemistry : The thiol group acts as a ligand for metals (e.g., Cu, Fe), enabling catalytic applications in cross-coupling reactions .
  • Oxidation : Thiols oxidize to disulfides, which can stabilize supramolecular structures or modify redox activity.
  • Nucleophilic substitution : The sulfur atom participates in SN2 reactions, facilitating alkylation or arylations .

Advanced Research Questions

Q. How can hydrogenation conditions be optimized to avoid over-reduction of the quinoline scaffold?

  • Catalyst selection : Palladium or nickel catalysts favor partial hydrogenation, while platinum may over-reduce the ring.
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at 50–80°C enhance selectivity .
  • Pressure modulation : Lower H₂ pressure (1–3 atm) minimizes decahydroquinoline byproduct formation .

Q. What challenges arise in resolving the crystal structure of this compound derivatives?

  • Disorder in flexible rings : The saturated tetrahydroquinoline ring may exhibit conformational disorder, requiring low-temperature data collection.
  • Hydrogen bonding : Weak intermolecular interactions (e.g., C–H⋯S or S–H⋯N) complicate electron density maps. Refinement strategies include constrained H-atom placement and high-resolution detectors .

Q. What mechanistic insights explain the biological activity of tetrahydroquinoline-thiol derivatives?

  • Enzyme inhibition : Thiol-containing derivatives may target cysteine proteases or HMG-CoA reductase via covalent bond formation. Docking studies suggest competitive binding at active sites .
  • Antioxidant activity : The thiol group scavenges free radicals, as seen in analogs like 7-hydroxy-1,2,3,4-tetrahydroquinoline .

Q. How do steric and electronic effects influence the catalytic activity of this compound in metal-mediated reactions?

  • Steric hindrance : Bulky substituents near the thiol group reduce metal coordination efficiency.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving oxidative coupling yields. Studies on 8-acetyl derivatives demonstrate ligand-metal charge transfer mechanisms .

Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

  • In vitro assays : Enzyme inhibition (e.g., HMG-CoA reductase) and cytotoxicity screening (MTT assay).
  • In vivo models : Rodent studies for lipid-lowering effects (e.g., 59–80% triglyceride reduction at 25 mg/kg/day) .
  • Computational modeling : Molecular dynamics simulations predict binding affinities and metabolic stability .

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